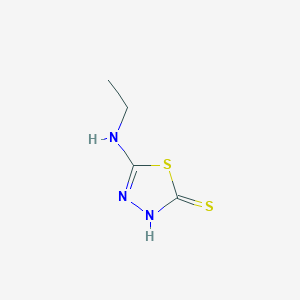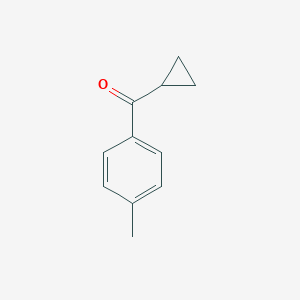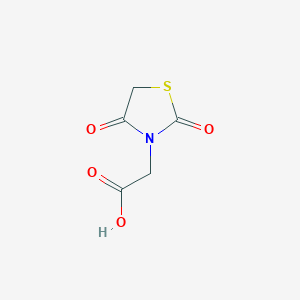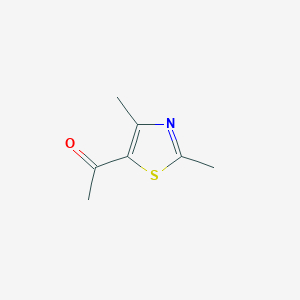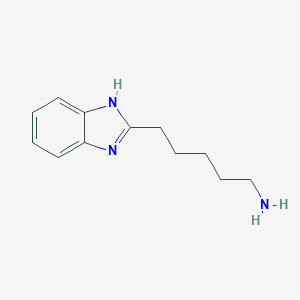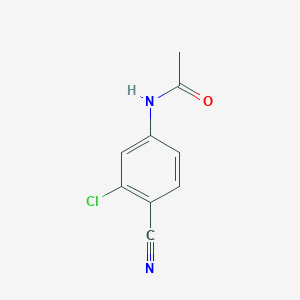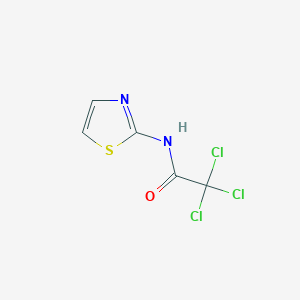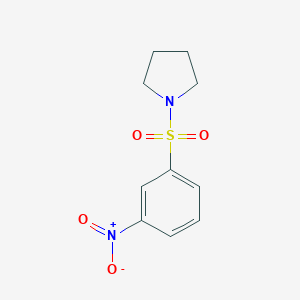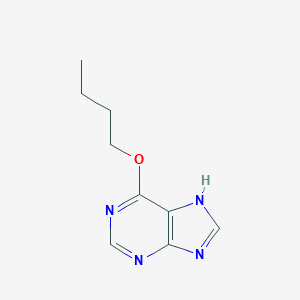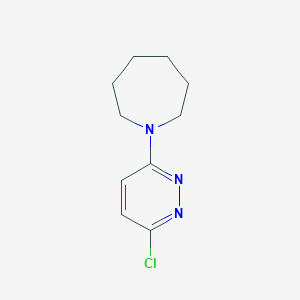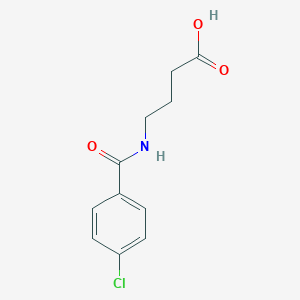
4-(4-Chloro-benzoylamino)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-benzoylamino)-butyric acid is a complex organic compound. It’s structurally related to 4-chlorobenzoic acid and 4-chlorobenzoyl chloride , which are both derivatives of benzoyl chloride with a chloro substituent in the para-position .
Synthesis Analysis
The synthesis of compounds similar to 4-(4-Chloro-benzoylamino)-butyric acid has been reported in the literature. For instance, a chemical synthesis method of N-(4-chlorobenzoyl)-tyramine has been disclosed, which involves the reaction of tyramine and p-chlorobenzoic acid . Another study describes the synthesis of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and its Co(II), Ni(II), and Cu(II) complexes .Molecular Structure Analysis
The molecular structure of 4-(4-Chloro-benzoylamino)-butyric acid can be inferred from related compounds. For instance, 4-chlorobenzoic acid has a simple structure with a chlorine atom on the benzene ring . Similarly, 4-chlorobenzoyl chloride is an acyl chloride with a chloro substituent in the para-position .科学的研究の応用
-
Synthesis and Characterization of New Metal Complexes
- Summary : A new ligand, [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv), was synthesized by reacting 4-chloro benzoyl iso thio cyanate with valine acid . This ligand was then used to prepare some transition metal complexes .
- Methods : The ligand and its metal complexes were characterized using elemental analysis, FT-IR, and 13C 1H NMR spectra . The metal complexes were prepared with various transition metals including Mn, Fe, Co, Ni, Cu, Zn, Cd, and Hg .
- Results : The metal complexes derived from this ligand have been found to have important pharmaceutical applications. They have been exploited in cancer multi-drug resistance, tested as anti-malarial, and exhibit anti-tumor activity .
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies
- Summary : Pyridine-2-Carboxylic Acid N′- (4-Chloro-Benzoyl)-Hydrazide and its Co (II), Ni (II), and Cu (II) Complexes were synthesized . These complexes have shown promising biological activity .
- Methods : The synthesis involved the reaction of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . The complexes were characterized based on elemental analyses, IR, solid reflectance, magnetic moment, molar conductance, and thermal analysis .
- Results : The metal complexes have shown promising biological activity, comparable with the parent ligand against bacterial and fungal species .
-
Synthesis of New Metal Complexes of [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv)
- Summary : A new ligand, [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv), was synthesized by reacting 4-chloro benzoyl iso thio cyanate with valine acid . This ligand was then used to prepare some transition metal complexes .
- Methods : The ligand and its metal complexes were characterized using elemental analysis, FT-IR, and 13C 1H NMR spectra . The metal complexes were prepared with various transition metals including Mn, Fe, Co, Ni, Cu, Zn, Cd, and Hg .
- Results : The metal complexes derived from this ligand have been found to have important pharmaceutical applications. They have been exploited in cancer multi-drug resistance, tested as anti-malarial, and exhibit anti-tumor activity .
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies
- Summary : Pyridine-2-Carboxylic Acid N′- (4-Chloro-Benzoyl)-Hydrazide and its Co (II), Ni (II), and Cu (II) Complexes were synthesized . These complexes have shown promising biological activity .
- Methods : The synthesis involved the reaction of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . The complexes were characterized based on elemental analyses, IR, solid reflectance, magnetic moment, molar conductance, and thermal analysis .
- Results : The metal complexes have shown promising biological activity, comparable with the parent ligand against bacterial and fungal species .
特性
IUPAC Name |
4-[(4-chlorobenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIULYDSMYROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367120 |
Source


|
| Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-benzoylamino)-butyric acid | |
CAS RN |
71455-51-1 |
Source


|
| Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

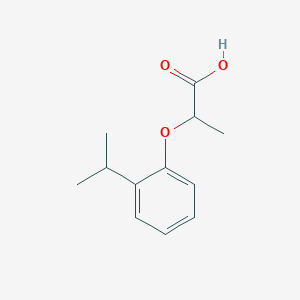
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
